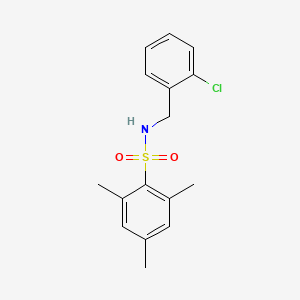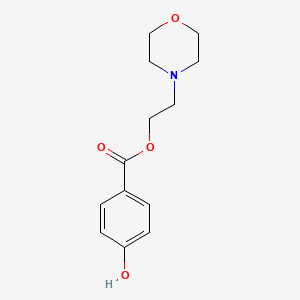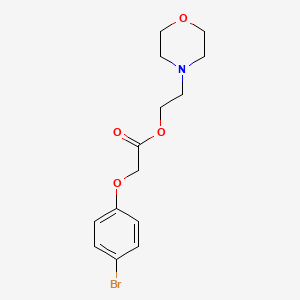
2-chloro-5-nitro-N-5-quinolinylbenzamide
Overview
Description
2-chloro-5-nitro-N-5-quinolinylbenzamide, also known as AQ-13, is a chemical compound that has gained significant attention in recent years due to its potential as an anticancer agent. It belongs to the class of quinoline-based compounds and has shown promising results in preclinical studies.
Mechanism of Action
The exact mechanism of action of 2-chloro-5-nitro-N-5-quinolinylbenzamide is not fully understood. However, it is believed to work by inhibiting DNA synthesis and inducing apoptosis in cancer cells. 2-chloro-5-nitro-N-5-quinolinylbenzamide has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication. This leads to DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects
2-chloro-5-nitro-N-5-quinolinylbenzamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. It has also been shown to have good pharmacokinetic properties, with high bioavailability and rapid clearance. 2-chloro-5-nitro-N-5-quinolinylbenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to tumor growth inhibition.
Advantages and Limitations for Lab Experiments
2-chloro-5-nitro-N-5-quinolinylbenzamide has several advantages for lab experiments. It has shown promising results in preclinical studies and has minimal toxicity in normal cells. It also has good pharmacokinetic properties, making it a good candidate for further development. However, the synthesis of 2-chloro-5-nitro-N-5-quinolinylbenzamide is a multi-step process that requires expertise in organic chemistry. Also, the exact mechanism of action of 2-chloro-5-nitro-N-5-quinolinylbenzamide is not fully understood, which makes further research necessary.
Future Directions
There are several future directions for 2-chloro-5-nitro-N-5-quinolinylbenzamide research. One direction is to further investigate its potential as an anticancer agent, especially in combination with other chemotherapeutic agents. Another direction is to investigate its potential as a radiosensitizer, as it has shown promising results in preclinical studies. Additionally, further research is needed to understand the exact mechanism of action of 2-chloro-5-nitro-N-5-quinolinylbenzamide and to optimize its pharmacokinetic properties. Finally, clinical trials are needed to determine the safety and efficacy of 2-chloro-5-nitro-N-5-quinolinylbenzamide in humans.
Synthesis Methods
The synthesis of 2-chloro-5-nitro-N-5-quinolinylbenzamide involves the reaction of 2-chloro-5-nitrobenzoic acid with 5-aminoquinoline in the presence of thionyl chloride, followed by the reaction of the resulting acid chloride with 4-aminobenzamide. The final product is obtained by purification through recrystallization. The synthesis of 2-chloro-5-nitro-N-5-quinolinylbenzamide is a multi-step process that requires expertise in organic chemistry.
Scientific Research Applications
2-chloro-5-nitro-N-5-quinolinylbenzamide has been extensively studied for its potential as an anticancer agent. It has shown promising results in preclinical studies against various cancer cell lines, including breast, colon, and lung cancer. 2-chloro-5-nitro-N-5-quinolinylbenzamide has also been tested in animal models and has shown significant tumor growth inhibition. Its potential as a radiosensitizer has also been studied, with promising results.
properties
IUPAC Name |
2-chloro-5-nitro-N-quinolin-5-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O3/c17-13-7-6-10(20(22)23)9-12(13)16(21)19-15-5-1-4-14-11(15)3-2-8-18-14/h1-9H,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMHVXAMNPTZAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701319710 | |
| Record name | 2-chloro-5-nitro-N-quinolin-5-ylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701319710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49667999 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-chloro-5-nitro-N-quinolin-5-ylbenzamide | |
CAS RN |
372094-13-8 | |
| Record name | 2-chloro-5-nitro-N-quinolin-5-ylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701319710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-[(2-pyrazinylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5887227.png)
![1,3-dimethyl-6-[(3-methylbutyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5887238.png)



![ethyl 5-ethyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5887259.png)

![methyl 4-[(4-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5887282.png)
![4-chloro-2-[(2-ethylbutanoyl)amino]benzoic acid](/img/structure/B5887288.png)
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5887294.png)


![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(2-thienylthio)acetamide](/img/structure/B5887319.png)
